molecular formula C8H11N2O4P B14628474 2-Cyanoethyl dihydrogen phosphate--pyridine (1/1) CAS No. 56653-35-1

2-Cyanoethyl dihydrogen phosphate--pyridine (1/1)

Cat. No.: B14628474
CAS No.: 56653-35-1
M. Wt: 230.16 g/mol
InChI Key: BVKQLVISSOWVLS-UHFFFAOYSA-N
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Description

2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) is a chemical compound with the molecular formula C₃H₆NO₄P. It is a derivative of phosphoric acid and is often used in various chemical reactions and industrial applications. This compound is known for its unique properties and reactivity, making it a valuable component in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) typically involves the reaction of 2-cyanoethylphosphoric acid with pyridine. One common method includes the use of dicyclohexylcarbodiimide as a coupling agent at room temperature for an extended period . Another method involves the addition of concentrated hydrochloric acid to a suspension of barium 2-cyanoethylphosphate in ethanol, followed by the removal of barium chloride and the addition of vanadium pentoxide .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including solid-phase synthesis. This method allows for the efficient production of the compound in significant quantities, suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced, although this is less common.

    Substitution: The compound is known to undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include dicyclohexylcarbodiimide, hydrochloric acid, and vanadium pentoxide. Reaction conditions typically involve room temperature and specific solvents like ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of the compound can lead to the formation of various oxidized derivatives .

Scientific Research Applications

2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways and can influence the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoethyl dihydrogen phosphate: Similar in structure but without the pyridine component.

    Phosphoric acid derivatives: Various derivatives of phosphoric acid share similar properties and reactivity.

Uniqueness

2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) is unique due to its combination of the cyanoethyl group and pyridine, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific chemical and industrial applications .

Properties

CAS No.

56653-35-1

Molecular Formula

C8H11N2O4P

Molecular Weight

230.16 g/mol

IUPAC Name

2-cyanoethyl dihydrogen phosphate;pyridine

InChI

InChI=1S/C5H5N.C3H6NO4P/c1-2-4-6-5-3-1;4-2-1-3-8-9(5,6)7/h1-5H;1,3H2,(H2,5,6,7)

InChI Key

BVKQLVISSOWVLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C(COP(=O)(O)O)C#N

Origin of Product

United States

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